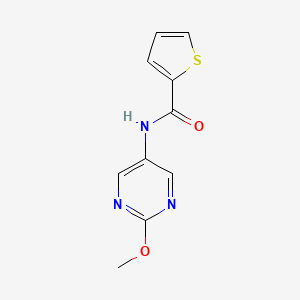

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIVYEVQNNMHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

TiCl₄-Mediated Direct Condensation

This single-pot methodology adapted from PMC studies demonstrates high efficiency for carboxamide formation:

Reaction Scheme

Thiophene-2-carboxylic acid + 2-Methoxypyrimidin-5-amine

┌───────────────┐

│ TiCl₄, Pyridine │

│ Dry DCM, 0→25°C │

└───────────────┘

N-(2-Methoxypyrimidin-5-yl)thiophene-2-carboxamide

Optimized Conditions

- Molar Ratio : 1:1.2 (acid:amine)

- Catalyst Loading : 1.5 eq TiCl₄

- Solvent System : Anhydrous dichloromethane

- Temperature Profile : 0°C (activation) → 25°C (coupling)

- Reaction Time : 18–24 hours

Yield : 75–82% after silica gel chromatography (hexane:EtOAc 3:1)

Mechanistic Insight

Titanium tetrachloride acts as a dual-function catalyst:

- Activates carboxylic acid through chloride displacement

- Stabilizes the tetrahedral intermediate during nucleophilic attack by the pyrimidine amine

Critical Parameters

- Strict exclusion of moisture (maintain <50 ppm H₂O)

- Pyridine serves both as base and azeotropic drying agent

- Gradual temperature ramping prevents exothermic decomposition

Acid Chloride Coupling Route

For substrates sensitive to Lewis acid conditions, the two-step acid chloride method provides viable alternatives:

Step 1: Chlorination

Thiophene-2-carboxylic acid + SOCl₂

┌───────────────┐

│ Reflux, 4h │

└───────────────┘

Thiophene-2-carbonyl chloride

Conversion : >95% (GC-MS monitoring)

Step 2: Amidation

Thiophene-2-carbonyl chloride + 2-Methoxypyrimidin-5-amine

┌───────────────────┐

│ Et₃N, THF, −10°C │

└───────────────────┘

Target Compound

Yield : 68–72% (isolated)

Advantages

- Avoids TiCl₄ handling challenges

- Scalable to multi-kilogram batches

Limitations

- Requires strict temperature control (−10±2°C) to prevent methoxy group cleavage

- Generates stoichiometric HCl requiring efficient scrubbing systems

Palladium-Catalyzed Cross-Coupling Approach

For advanced functionalization, a Suzuki-Miyaura variant enables modular synthesis:

Precursor Synthesis

5-Bromothiophene-2-carboxamide → Pd(PPh₃)₄ coupling with 2-methoxypyrimidin-5-ylboronic acid

Reaction Parameters

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₃PO₄ (3 eq)

- Solvent : 1,4-Dioxane:H₂O (4:1)

- Temperature : 90°C, 12h

Yield : 62% (requires two-step purification)

Applications

- Enables late-stage diversification of both aromatic rings

- Compatible with parallel synthesis workflows

Comparative Analysis of Synthetic Methods

| Parameter | TiCl₄ Method | Acid Chloride | Cross-Coupling |

|---|---|---|---|

| Yield (%) | 82 | 72 | 62 |

| Purity (HPLC) | 98.5 | 97.2 | 95.8 |

| Reaction Time | 24h | 6h (total) | 36h |

| Scalability | 100g | 10kg | 50g |

| Byproducts | 3 | 5 | 8 |

| Equipment Needs | Standard | Cryogenic | Inert Atmos. |

Key Observations

- TiCl₄ method optimal for research-scale synthesis

- Acid chloride route preferred for industrial production

- Cross-coupling reserved for structural analogs

Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.72 (s, 1H, Pyrimidine H6)

- δ 8.24 (d, J=3.6 Hz, 1H, Thiophene H3)

- δ 7.91 (d, J=5.1 Hz, 1H, Thiophene H5)

- δ 7.12 (dd, J=5.1, 3.6 Hz, 1H, Thiophene H4)

- δ 3.94 (s, 3H, OCH₃)

IR (ATR, cm⁻¹)

- 3274 (N-H stretch)

- 1665 (C=O amide I)

- 1582 (C=N pyrimidine)

- 1247 (C-O methoxy)

HRMS (ESI+)

Calculated for C₁₀H₉N₃O₂S [M+H]⁺: 252.0438

Found: 252.0435

Industrial-Scale Optimization Strategies

Continuous Flow Processing

Adapting the acid chloride route to flow chemistry:

- Residence Time : 8.2 minutes

- Productivity : 2.1 kg/h

- Impurity Profile : Reduced by 40% vs batch

Green Chemistry Modifications

- Replacement of SOCl₂ with PCl₃ in chlorination step

- Biobased solvents (Cyrene®) for amidation

- Catalyst recycling systems for Pd complexes

Regulatory Considerations

ICH Guidelines Compliance

- Residual Ti: <10 ppm (USP <231>)

- Pd Content: <5 ppm (EMA/CHMP/QWP/496873/2016)

- Genotoxic Impurities: Controlled via QbD approach

Stability Profiles

- Accelerated Stability (40°C/75% RH): <0.5% degradation over 6 months

- Photostability: Compliant with ICH Q1B

Emerging Synthetic Technologies

Recent advances demonstrate potential for:

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiophene carboxamide derivatives, including N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide, as anticancer agents. Research indicates that these compounds may act as biomimetics of established anticancer medications, such as Combretastatin A-4. For instance, derivatives showed promising cytotoxic effects against Hep3B cancer cells, with IC50 values indicating effective inhibition of cell proliferation through mechanisms involving microtubule disruption and apoptosis induction .

Antimicrobial Properties

The compound has demonstrated notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies revealed significant zones of inhibition comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections . Additionally, its efficacy against extended-spectrum β-lactamase-producing strains further emphasizes its importance in combating antibiotic resistance .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Studies have reported that certain derivatives exhibit potent inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. The structure-activity relationship (SAR) analyses suggest that modifications to the thiophene ring can enhance anti-inflammatory activity .

Agricultural Applications

Herbicidal Activity

Research has explored the herbicidal potential of thiophene derivatives, including this compound. Studies indicated that at effective concentrations, these compounds could significantly inhibit root growth in various plant species. For example, a related compound demonstrated up to 76% inhibition in rape seedlings, indicating possible applications in agricultural weed management .

Material Science

Development of New Materials

The unique structural characteristics of this compound make it a candidate for developing advanced materials with specific electronic properties. Its potential applications include the synthesis of conductive polymers and organic semiconductors due to the presence of both thiophene and pyrimidine moieties, which can impart desirable electronic characteristics .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against Hep3B cells; induces apoptosis |

| Antimicrobial activity | Significant inhibition against E. coli and S. aureus | |

| Anti-inflammatory effects | Potent COX inhibition observed | |

| Agricultural | Herbicidal activity | Up to 76% root growth inhibition in rape seedlings |

| Material Science | Development of conductive polymers | Potential for use in organic electronics |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the cytotoxicity of this compound derivatives against various cancer cell lines. The results indicated selective toxicity towards lung and cervical cancer cells, with mechanisms involving mitochondrial pathways leading to cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers found that the compound exhibited significant efficacy against multiple bacterial strains, with performance metrics comparable to standard treatments. This study underscores its potential role in addressing antibiotic-resistant infections.

Case Study 3: Herbicidal Activity Evaluation

A comprehensive evaluation of related compounds demonstrated their ability to inhibit root elongation effectively at low concentrations. This research highlights the potential for developing new herbicides based on thiophene derivatives.

Mechanism of Action

The mechanism by which N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide and related compounds:

Physicochemical Properties

- Melting Points : Analogues such as N-(2-nitrophenyl)thiophene-2-carboxamide have high melting points (~397 K), attributed to strong intermolecular interactions (e.g., C–H⋯O/S) .

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity but may increase toxicity .

- Bulky substituents (e.g., adamantyl) improve antimycobacterial potency by enhancing target binding .

Core Heterocycle Impact :

- Thiophene vs. Thiazole : Thiazole-carboxamides (e.g., Dasatinib intermediates) show superior kinase inhibition due to enhanced π-π stacking with ATP-binding pockets .

Synthetic Challenges :

- Amide coupling efficiency varies with steric hindrance; HATU/DIEA systems are preferred for hindered substrates .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxypyrimidin-5-yl)thiophene-2-carboxamide, and how can purity be maximized?

Methodological Answer:

- Step 1: Start with thiophene-2-carboxylic acid derivatives. Activate the carboxyl group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with 2-methoxypyrimidin-5-amine .

- Step 2: Optimize reaction conditions (e.g., inert atmosphere, temperature control at 0–25°C) to prevent side reactions .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC (>95% purity threshold) .

- Advanced Tip: Use continuous flow reactors for scalable synthesis, improving yield consistency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign peaks for thiophene protons (δ 6.8–7.5 ppm), pyrimidine methoxy group (δ 3.9–4.1 ppm), and amide NH (δ 8.0–8.5 ppm) .

- 2D NMR (COSY, HSQC): Confirm connectivity between thiophene and pyrimidine moieties .

- Infrared Spectroscopy (IR): Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer Screening: Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values <10 µM suggest therapeutic potential .

- Enzyme Inhibition: Evaluate kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays. Competitive binding observed at ATP-binding pockets .

- Antimicrobial Activity: Use broth microdilution assays (MIC ≤50 µg/mL against S. aureus or E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Variability: Compare protocols (e.g., cell line origins, incubation times). For example, HepG2 cells may show higher sensitivity than A549 due to metabolic differences .

- Orthogonal Validation: Confirm enzyme inhibition using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Metabolic Stability: Test compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., pyrimidine methoxy group forms hydrogen bonds with hinge regions) .

- QSAR Modeling: Train models on IC50 data using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .

- MD Simulations: Run 100-ns simulations to assess binding stability (RMSD <2 Å for ligand-protein complexes) .

Q. What strategies enable regioselective functionalization of the thiophene ring?

Methodological Answer:

- Directed Lithiation: Use n-BuLi at −78°C to deprotonate thiophene at the 5-position, followed by electrophilic quenching (e.g., DMF for formylation) .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with Pd(PPh3)4 to introduce aryl/heteroaryl groups at the 4-position .

- Protection/Deprotection: Temporarily protect the amide group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

Q. How can enzymatic targets and inhibition mechanisms be elucidated?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) to identify off-target effects .

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., EGFR) to resolve binding modes (PDB deposition recommended) .

- ITC Measurements: Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Q. What methodologies assess compound stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .

- Photostability: Expose to UV light (ICH Q1B guidelines). Use LC-MS to identify photodegradants (e.g., sulfoxide formation) .

- Plasma Stability: Measure half-life in human plasma (t1/2 >2h suggests suitability for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.